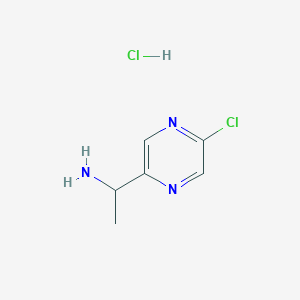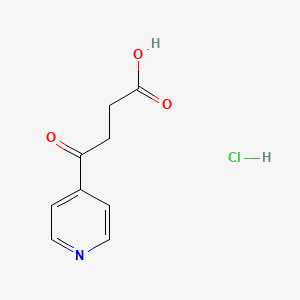![molecular formula C10H10Cl3N3 B2591547 1-[(2,6-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride CAS No. 1049772-39-5](/img/structure/B2591547.png)
1-[(2,6-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,6-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride, also known as DMXAA, is a synthetic small molecule that has been studied for its potential anti-cancer properties. This compound was first synthesized in the 1990s and has since been investigated in numerous preclinical and clinical studies.
Wissenschaftliche Forschungsanwendungen
1-[(2,6-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride has been extensively studied for its anti-cancer properties. It has been shown to induce tumor necrosis in a variety of cancer cell lines, including lung, colon, breast, and prostate cancer. 1-[(2,6-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride has also been investigated in clinical trials as a potential treatment for advanced solid tumors. In these trials, 1-[(2,6-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride was administered intravenously and showed promising results in some patients.
Wirkmechanismus
The mechanism of action of 1-[(2,6-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride is not fully understood, but it is believed to involve the activation of the immune system. 1-[(2,6-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride has been shown to stimulate the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α), which are involved in the immune response to cancer. 1-[(2,6-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride also appears to induce the formation of blood clots within the tumor vasculature, leading to the shutdown of blood flow to the tumor and subsequent tumor necrosis.
Biochemical and Physiological Effects
1-[(2,6-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its anti-cancer properties, 1-[(2,6-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride has been shown to have anti-inflammatory effects, as well as the ability to induce fever and hypotension. 1-[(2,6-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride has also been shown to increase the permeability of the blood-brain barrier, which could have implications for the treatment of brain tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-[(2,6-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride as a research tool is that it has been extensively studied and its mechanism of action is relatively well understood. 1-[(2,6-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride is also relatively easy to synthesize and can be obtained in large quantities. However, 1-[(2,6-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride has some limitations as a research tool. It is highly reactive and can be difficult to handle, and its anti-cancer properties are not well understood in vivo.
Zukünftige Richtungen
There are a number of future directions for research on 1-[(2,6-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride. One area of interest is the development of 1-[(2,6-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride analogs that have improved anti-cancer properties and reduced toxicity. Another area of interest is the investigation of 1-[(2,6-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride in combination with other anti-cancer agents. Finally, the use of 1-[(2,6-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride as a research tool to investigate the immune response to cancer and the role of cytokines in the anti-cancer immune response is an area of ongoing research.
Synthesemethoden
1-[(2,6-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride can be synthesized through a multi-step process that involves the reaction of 2,6-dichlorobenzaldehyde with hydrazine hydrate to form 2,6-dichlorobenzaldehyde hydrazone. This intermediate is then reacted with 5-aminopyrazole to form 1-[(2,6-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride. The final compound is obtained as a hydrochloride salt.
Eigenschaften
IUPAC Name |
2-[(2,6-dichlorophenyl)methyl]pyrazol-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3.ClH/c11-8-2-1-3-9(12)7(8)6-15-10(13)4-5-14-15;/h1-5H,6,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZVFLCQPNWFOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C(=CC=N2)N)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5-Chlorothiophen-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2591465.png)



![4-[1-[(2R)-3-(4-Chlorophenoxy)-2-hydroxypropyl]piperidin-4-yl]phenol;hydrochloride](/img/structure/B2591469.png)


![5-Methyl-4-[(3-pyridin-4-yloxyazetidin-1-yl)methyl]-1,2-oxazole](/img/structure/B2591476.png)
![2-[(3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]acetic acid](/img/structure/B2591479.png)
![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2591481.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2591483.png)
![(E)-2-cyano-N-(4-methoxyphenyl)-3-[5-(4-morpholin-4-ylsulfonylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B2591485.png)